1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Overview
Description
1,2,3,4,6,7,8,9-octabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is primarily used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8,9-octabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process involves the reaction of dibenzofuran with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-octabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form dibenzofuran derivatives with different oxidation states
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives of dibenzofuran, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,6,7,8,9-octabromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,6,7,8,9-octabromo-dibenzofuran exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may act as a ligand-activated transcriptional activator, binding to promoter regions of genes and activating their expression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,8,9-Octachlorodibenzofuran: A chlorinated analogue with similar chemical properties but different reactivity and toxicity profiles.
Dibenzofuran: The parent compound, which lacks the bromine atoms and has different physical and chemical properties
Uniqueness
1,2,3,4,6,7,8,9-octabromo-dibenzofuran is unique due to its high bromine content, which imparts distinct reactivity and stability. This makes it valuable in specific industrial and research applications where such properties are desired .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octabromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDWDRVPBYIYGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145919 | |
Record name | 1,2,3,4,6,7,8,9-octabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103582-29-2 | |
Record name | Dibenzofuran, 1,2,3,4,6,7,8,9-octabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103582292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7,8,9-octabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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